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dopamine D5 receptor - 137750-35-7

dopamine D5 receptor

Catalog Number: EVT-1520477
CAS Number: 137750-35-7
Molecular Formula: C25H40O6
Molecular Weight: 0
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Product Introduction

Source and Classification

Dopamine receptors are broadly categorized into two classes based on their structure and function: D1-like receptors (including D1 and D5) and D2-like receptors (including D2, D3, and D4). The classification is based on their pharmacological properties and their roles in the central nervous system. The D5 receptor shares a high degree of homology with the D1 receptor, with similarities in amino acid sequences ranging from 49% to 80% .

Synthesis Analysis

Methods and Technical Details

The synthesis of compounds targeting the dopamine D5 receptor involves complex organic chemistry techniques. Recent studies have focused on developing selective antagonists that can distinguish between the D1 and D5 receptors due to their structural similarities. For instance, one approach utilized phenol bioisosteric analogues of existing ligands to enhance selectivity towards the D5 receptor .

A typical synthetic route might include:

  1. Preparation of intermediates: Utilizing starting materials like substituted phenols.
  2. Formation of key intermediates: Employing reactions such as nucleophilic substitutions or cyclizations to create core structures.
  3. Final modifications: Introducing functional groups that enhance binding affinity to the D5 receptor.

These methods often involve high-performance liquid chromatography for purification and mass spectrometry for characterization.

Molecular Structure Analysis

Structure and Data

The dopamine D5 receptor is characterized by its seven transmembrane domains, typical of G-protein coupled receptors. The primary structure includes a long C-terminus of 93 amino acids, which accounts for approximately 26% of its total protein length. This region plays a significant role in receptor signaling and interaction with intracellular proteins .

Key structural data include:

  • Molecular Weight: Approximately 50 kDa.
  • Homology: Over 80% similarity with the D1 receptor in transmembrane regions.
  • Constitutive Activity: High levels of activity that do not require agonist binding, which is significant for its physiological roles .
Chemical Reactions Analysis

Reactions and Technical Details

The dopamine D5 receptor participates in several biochemical reactions upon activation:

  • Adenylyl Cyclase Activation: Binding of dopamine leads to increased levels of cyclic adenosine monophosphate, a secondary messenger involved in various signaling pathways.
  • Protein Kinase Activation: Activation can also lead to phosphorylation events involving protein kinase B and extracellular signal-regulated kinases, which are crucial for neuronal survival and function .

Research has shown that specific ligands can modulate these reactions differently, highlighting the need for selective pharmacological agents to study these pathways effectively.

Mechanism of Action

Process and Data

The mechanism of action for the dopamine D5 receptor involves:

  1. Dopamine Binding: Dopamine binds to the extracellular domain of the receptor.
  2. G-Protein Coupling: This interaction activates Gα_s proteins, leading to downstream signaling events.
  3. cAMP Production: Increased levels of cAMP result from adenylyl cyclase activation, influencing various cellular functions such as gene expression and neuronal excitability.

Studies show that activation of the D5 receptor can also influence cholinergic interneurons' activity in the striatum, affecting motor control and cognitive functions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of the dopamine D5 receptor include:

  • Solubility: Typically soluble in aqueous solutions due to its structure.
  • Stability: The receptor's stability can be influenced by its environment, including pH and ionic strength.

Chemical properties involve:

  • Affinity for Ligands: The D5 receptor shows varying affinities for different ligands based on structural modifications.
  • Interaction with Other Proteins: It can form heteromers with other dopamine receptors (e.g., D2), which alters its signaling capabilities .
Applications

Scientific Uses

The dopamine D5 receptor has several scientific applications:

  • Neuroscience Research: Understanding its role in cognitive functions such as memory and attention.
  • Pharmacology: Developing selective drugs that target this receptor for treating disorders like schizophrenia or Parkinson's disease.
  • Behavioral Studies: Investigating its influence on locomotor activity and reward processing through knockout models .
Molecular Biology & Structural Characterization of Dopamine D5 Receptor

Genomic Organization & Chromosomal Localization

The human dopamine D5 receptor (DRD5) gene is located on the short arm of chromosome 4 at position 4p15.1-p16.1, centromeric to the Huntington's disease locus (4p16.3) [1] [5] [7]. This localization was determined through fluorescence in situ hybridization (FISH), somatic cell hybrid analysis, and polymerase chain reaction (PCR) of microdissected chromosomes [5] [7]. The gene spans approximately 2.4 kilobases with a coding region devoid of introns, enabling rapid transcription and translation [3] [6]. Unlike other dopamine receptors, the DRD5 genomic region exhibits evolutionary conservation across primates, with tandem repeats in the promoter region potentially influencing expression levels [3].

Table 1: Chromosomal Localization of DRD5 and Related Pseudogenes

LocusChromosomal PositionTypeFunctional Status
DRD54p16.1-p15.1Functional geneEncodes 477-aa receptor
DRD5P12p11.1-p11.2PseudogeneContains stop codons
DRD5P21q21.1PseudogeneContains stop codons

Data compiled from [1] [5] [7]

Primary Protein Structure & Post-Translational Modifications

The DRD5 protein comprises 477 amino acids with a molecular weight of approximately 52 kDa [3] [6]. It shares the characteristic heptahelical topology of G protein-coupled receptors (GPCRs), featuring:

  • An extended N-terminal extracellular domain with two N-linked glycosylation sites (Asn-5 and Asn-175) critical for membrane trafficking [2]
  • A long C-terminal cytoplasmic tail (93 residues) containing multiple phosphorylation sites [3] [8]
  • Three intracellular loops (ICLs) and three extracellular loops (ECLs) stabilized by disulfide bonds between conserved cysteine residues [2] [8]

Key post-translational modifications (PTMs) include:

  • Glycosylation: N-linked glycans in the extracellular domain modulate receptor folding and ligand accessibility [2]
  • Phosphorylation: Mediated by GRKs (GPCR kinases) and second messenger kinases (PKA/PKC) at Ser/Thr residues in the C-terminus and third intracellular loop, regulating desensitization and arrestin recruitment [2] [8]
  • Palmitoylation: Cysteine residues near the C-terminus undergo S-palmitoylation, facilitating membrane anchoring and signaling compartmentalization [2]

These PTMs dynamically regulate DRD5 trafficking, signaling kinetics, and subcellular localization [2].

Comparative Analysis of D1-Like Receptor Subtypes (D1 vs. D5)

Despite sharing 80% transmembrane sequence homology, DRD1 and DRD5 exhibit profound functional divergence:

Table 2: Key Structural and Functional Differences Between D1 and D5 Receptors

FeatureDRD1DRD5Functional Implication
Chromosomal Location5q31-q344p15.1-p16.1Differential transcriptional regulation
Gene StructureIntron-containingIntronlessRapid translation of DRD5
Dopamine Affinity (Kd)~2,300 nM~260 nMHigher sensitivity of DRD5 to dopamine
Basal cAMP ProductionLowHigh constitutive activityTonic signaling by DRD5
C-terminal TailShort (≈20 residues)Long (93 residues)Differential protein interactions
PseudogenesNoneTwo (DRD5P1, DRD5P2)Evolutionary pressure on DRD5 locus

Structural determinants of ligand specificity:

  • Ligand-binding pocket: DRD5 contains unique residues (e.g., Ser-104 in TM2, Phe-261 in TM6) that confer 10-fold higher affinity for dopamine compared to DRD1 [3] [6] [8]
  • G protein coupling: Both receptors activate Gαs/Gαolf, but DRD5 exhibits preferential coupling to Gαolf in striatal neurons [3]
  • Signaling kinetics: DRD5 stimulation produces biphasic cAMP accumulation versus monophasic response in DRD1-expressing cells [3] [6]

Constitutive Activity & Ligand-Binding Dynamics

DRD5 displays exceptionally high constitutive activity, producing 30-50% of maximal cAMP stimulation without agonist binding [3] [9]. This intrinsic activity stems from:

  • Structural motifs: A unique microswitch in transmembrane helix 6 (Asn-6.59) stabilizes the active-state conformation [9]
  • Receptor oligomerization: DRD5-DRDR2 heteromers exhibit altered calcium signaling compared to monomeric receptors [3] [8]
  • Allosteric regulation: The elongated C-terminus modulates basal activity through interaction with cytoplasmic proteins [9]

Ligand-binding dynamics reveal:

  • Agonist binding: Dopamine stabilizes a high-affinity state through hydrogen bonding with Ser-107 and hydrophobic interactions with Phe-288 [8]
  • Inverse agonists: Compounds like flupentixol suppress basal activity by >80%, confirming constitutive activation [3] [9]
  • Biased signaling: Certain ligands preferentially activate cAMP over β-arrestin pathways due to distinct conformational stabilization [2] [8]

Phorbol ester experiments demonstrate that constitutive activity can be "locked" or "unlocked" through PKC-mediated phosphorylation, revealing dynamic modulation independent of expression levels [9].

Pseudogenes & Evolutionary Conservation

The human genome contains two DRD5 pseudogenes:

  • DRD5P1 (chromosome 2p11.1-p11.2) and DRD5P2 (chromosome 1q21.1) share 95% sequence identity with the functional DRD5 gene but contain frameshift mutations and premature stop codons (e.g., at position 154) [1] [6] [7]. These pseudogenes are transcriptionally silent in most tissues but may regulate functional DRD5 expression through competitive inhibition of transcription factors [1].

Evolutionary analysis reveals:

  • Functional DRD5 emerged via gene duplication before primate divergence, with strong purifying selection preserving ligand-binding domains [1] [7]
  • Primates show conserved DRD5 sequences (98% human-chimpanzee identity), while rodents exhibit divergent C-terminal domains [3]
  • The pseudogenes DRD5P1/DRD5P2 arose from retrotransposition events after the human-rodent split, serving as molecular fossils for studying dopamine receptor evolution [1] [7]

This evolutionary trajectory underscores DRD5's critical role in cognitive functions and blood pressure regulation, with pseudogenes providing insight into genomic rearrangements on chromosome 4 [1] [5].

Compound Names Mentioned:

  • Dopamine D5 receptor (DRD5)
  • Dopamine D1 receptor (DRD1)
  • Dopamine D2 receptor (DRD2)
  • DRD5 pseudogene 1 (DRD5P1)
  • DRD5 pseudogene 2 (DRD5P2)

Properties

CAS Number

137750-35-7

Product Name

dopamine D5 receptor

Molecular Formula

C25H40O6

Synonyms

dopamine D5 receptor

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